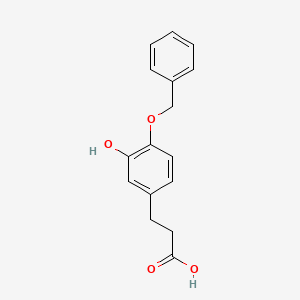
3-(4-(Benzyloxy)-3-hydroxyphenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-(Benzyloxy)-3-hydroxyphenyl)propanoic acid is an organic compound with the molecular formula C16H16O4 It is a derivative of phenylpropanoic acid, featuring a benzyloxy group and a hydroxyl group attached to the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Benzyloxy)-3-hydroxyphenyl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxybenzaldehyde and benzyl bromide.
Formation of Benzyloxy Group: The first step involves the protection of the hydroxyl group of 4-hydroxybenzaldehyde by reacting it with benzyl bromide in the presence of a base like potassium carbonate (K2CO3) to form 4-(benzyloxy)benzaldehyde.
Aldol Condensation: The next step involves an aldol condensation reaction between 4-(benzyloxy)benzaldehyde and malonic acid in the presence of a base such as sodium ethoxide (NaOEt) to form 3-(4-(benzyloxy)phenyl)propanoic acid.
Hydroxylation: Finally, the hydroxylation of the aromatic ring is achieved using a suitable oxidizing agent like potassium permanganate (KMnO4) to obtain this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(4-(Benzyloxy)-3-hydroxyphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The benzyloxy group can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Nitric acid (HNO3), bromine (Br2)
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of hydroxyl derivatives
Substitution: Formation of nitro or halogenated derivatives
Scientific Research Applications
3-(4-(Benzyloxy)-3-hydroxyphenyl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Industry: It is used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(4-(Benzyloxy)-3-hydroxyphenyl)propanoic acid involves its interaction with molecular targets and pathways in biological systems. The hydroxyl group can participate in hydrogen bonding and redox reactions, while the benzyloxy group can enhance the compound’s lipophilicity and membrane permeability. These properties contribute to its biological activity, including its antioxidant and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
3-(4-Hydroxyphenyl)propanoic acid: Lacks the benzyloxy group, making it less lipophilic.
3-(4-Methoxyphenyl)propanoic acid: Contains a methoxy group instead of a benzyloxy group, affecting its reactivity and biological activity.
3-(4-(Benzyloxy)phenyl)propanoic acid: Lacks the hydroxyl group, reducing its hydrogen bonding capability.
Uniqueness
3-(4-(Benzyloxy)-3-hydroxyphenyl)propanoic acid is unique due to the presence of both the benzyloxy and hydroxyl groups, which confer distinct chemical and biological properties. The combination of these functional groups enhances its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications .
Properties
Molecular Formula |
C16H16O4 |
|---|---|
Molecular Weight |
272.29 g/mol |
IUPAC Name |
3-(3-hydroxy-4-phenylmethoxyphenyl)propanoic acid |
InChI |
InChI=1S/C16H16O4/c17-14-10-12(7-9-16(18)19)6-8-15(14)20-11-13-4-2-1-3-5-13/h1-6,8,10,17H,7,9,11H2,(H,18,19) |
InChI Key |
RWJZMOUOSJEIEU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)CCC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Bromo-3-chlorodibenzo[b,d]furan-4-ol](/img/structure/B12949140.png)
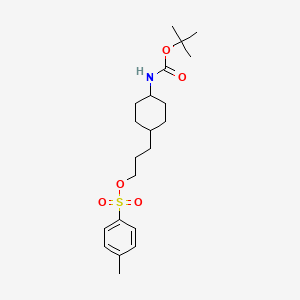
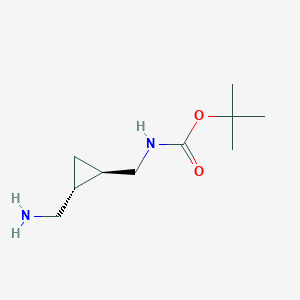
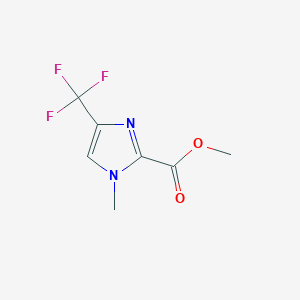
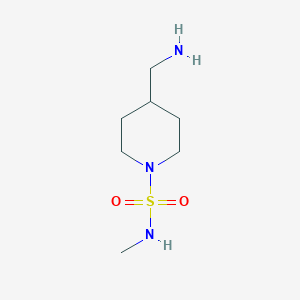
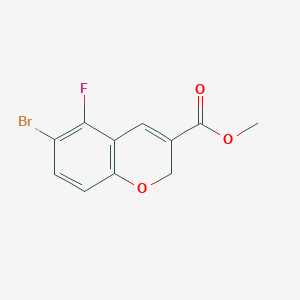
![13-ethyl-8-(4-methylphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1,3(7),8-triene-6,10,12-trione](/img/structure/B12949157.png)
![2-Methoxy-4'-nitro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12949163.png)
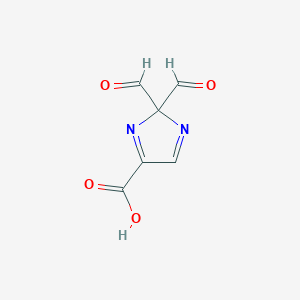

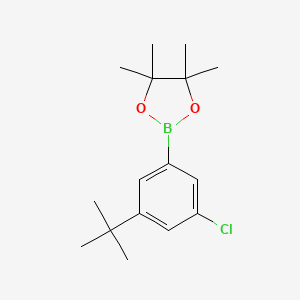
![2-Bromo-1-{2-[(2-phenylethyl)amino]-1H-imidazol-5-yl}ethan-1-one](/img/structure/B12949213.png)

![Methyl 2-chloro-8-isopropylimidazo[1,2-b]pyridazine-7-carboxylate](/img/structure/B12949231.png)
